molecular formula C23H38O6S B11958383 2-Hexadecoxy-5-sulfobenzoic acid CAS No. 198971-81-2

2-Hexadecoxy-5-sulfobenzoic acid

Cat. No.: B11958383
CAS No.: 198971-81-2
M. Wt: 442.6 g/mol
InChI Key: XMOQPZLLKNFFIR-UHFFFAOYSA-N
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Description

2-Hexadecoxy-5-sulfobenzoic acid is an organic compound that belongs to the class of sulfonic acids It is characterized by the presence of a long hexadecoxy chain attached to a benzoic acid moiety, which is further substituted with a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexadecoxy-5-sulfobenzoic acid typically involves the esterification of 5-sulfosalicylic acid with hexadecanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of high-purity starting materials and optimized reaction parameters ensures the consistent quality of the final product.

Types of Reactions:

    Oxidation: The sulfonic acid group in this compound can undergo oxidation reactions, leading to the formation of sulfonate derivatives.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions, yielding the corresponding alcohol and carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed:

    Oxidation: Sulfonate derivatives.

    Substitution: Various substituted benzoic acid derivatives.

    Hydrolysis: Hexadecanol and 5-sulfosalicylic acid.

Scientific Research Applications

2-Hexadecoxy-5-sulfobenzoic acid has found applications in several scientific research areas:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.

    Biology: The compound is studied for its potential role in cell membrane interactions and as a model compound for studying lipid bilayers.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.

    Industry: It is used in the formulation of detergents and cleaning agents due to its surfactant properties.

Mechanism of Action

The mechanism of action of 2-Hexadecoxy-5-sulfobenzoic acid is primarily related to its amphiphilic nature. The long hydrophobic hexadecoxy chain allows it to interact with lipid bilayers, while the hydrophilic sulfonic acid group facilitates solubility in aqueous environments. This dual nature enables the compound to act as a surfactant, reducing surface tension and stabilizing emulsions. In biological systems, it can interact with cell membranes, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

    2-Hydroxy-5-sulfobenzoic acid: Lacks the long hexadecoxy chain, making it less hydrophobic.

    5-Sulfosalicylic acid: Similar sulfonic acid group but lacks the esterified long-chain alcohol.

    Hexadecoxybenzoic acid: Lacks the sulfonic acid group, reducing its hydrophilicity.

Uniqueness: 2-Hexadecoxy-5-sulfobenzoic acid is unique due to its combination of a long hydrophobic chain and a hydrophilic sulfonic acid group. This structural feature imparts amphiphilic properties, making it suitable for applications as a surfactant and emulsifying agent. Its ability to interact with both hydrophobic and hydrophilic environments sets it apart from other similar compounds.

Properties

CAS No.

198971-81-2

Molecular Formula

C23H38O6S

Molecular Weight

442.6 g/mol

IUPAC Name

2-hexadecoxy-5-sulfobenzoic acid

InChI

InChI=1S/C23H38O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29-22-17-16-20(30(26,27)28)19-21(22)23(24)25/h16-17,19H,2-15,18H2,1H3,(H,24,25)(H,26,27,28)

InChI Key

XMOQPZLLKNFFIR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)O)C(=O)O

Origin of Product

United States

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